molecular formula C23H27NO2 B14187848 2-(Heptyloxy)-5-(2-methoxynaphthalen-1-YL)pyridine CAS No. 920981-24-4

2-(Heptyloxy)-5-(2-methoxynaphthalen-1-YL)pyridine

Cat. No.: B14187848
CAS No.: 920981-24-4
M. Wt: 349.5 g/mol
InChI Key: HCXDMDJLUUACPV-UHFFFAOYSA-N
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Description

2-(Heptyloxy)-5-(2-methoxynaphthalen-1-YL)pyridine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a heptyloxy group and a methoxynaphthyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Heptyloxy)-5-(2-methoxynaphthalen-1-YL)pyridine typically involves the following steps:

    Formation of the Heptyloxy Group: The heptyloxy group can be introduced through the reaction of heptanol with a suitable halogenating agent, such as thionyl chloride, to form heptyl chloride. This is followed by a nucleophilic substitution reaction with a pyridine derivative.

    Introduction of the Methoxynaphthyl Group: The methoxynaphthyl group can be synthesized by methylation of 2-naphthol using dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The resulting 2-methoxynaphthalene is then coupled with the pyridine derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques like column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Heptyloxy)-5-(2-methoxynaphthalen-1-YL)pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents such as lithium aluminum hydride.

    Substitution: The heptyloxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 2-(Heptyloxy)-5-(2-naphthaldehyde)pyridine.

    Reduction: Formation of 2-(Heptyloxy)-5-(2-methoxynaphthalen-1-YL)piperidine.

    Substitution: Formation of various alkyl or aryl substituted derivatives.

Scientific Research Applications

2-(Heptyloxy)-5-(2-methoxynaphthalen-1-YL)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.

Mechanism of Action

The mechanism of action of 2-(Heptyloxy)-5-(2-methoxynaphthalen-1-YL)pyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The methoxynaphthyl group can interact with hydrophobic pockets in proteins, while the pyridine ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(Heptyloxy)-5-(2-naphthyl)pyridine: Lacks the methoxy group, which may affect its solubility and reactivity.

    2-(Heptyloxy)-5-(2-methoxynaphthalen-1-YL)benzene: Contains a benzene ring instead of a pyridine ring, altering its electronic properties.

    2-(Heptyloxy)-5-(2-methoxynaphthalen-1-YL)quinoline: Contains a quinoline ring, which may enhance its biological activity.

Uniqueness

2-(Heptyloxy)-5-(2-methoxynaphthalen-1-YL)pyridine is unique due to the combination of its heptyloxy and methoxynaphthyl groups attached to a pyridine ring. This unique structure imparts specific physicochemical properties, such as solubility, stability, and reactivity, making it valuable for various applications in scientific research and industry.

Properties

CAS No.

920981-24-4

Molecular Formula

C23H27NO2

Molecular Weight

349.5 g/mol

IUPAC Name

2-heptoxy-5-(2-methoxynaphthalen-1-yl)pyridine

InChI

InChI=1S/C23H27NO2/c1-3-4-5-6-9-16-26-22-15-13-19(17-24-22)23-20-11-8-7-10-18(20)12-14-21(23)25-2/h7-8,10-15,17H,3-6,9,16H2,1-2H3

InChI Key

HCXDMDJLUUACPV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=NC=C(C=C1)C2=C(C=CC3=CC=CC=C32)OC

Origin of Product

United States

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